Introduction: The Role of Flagellin 22 in Plant Immunity
Introduction: The Role of Flagellin 22 in Plant Immunity
An In-depth Technical Guide on the Function of Flagellin 22 TFA in Plants
In the intricate landscape of plant-pathogen interactions, plants have evolved a sophisticated innate immune system to recognize and defend against potential threats. The first line of this defense is known as Pattern-Triggered Immunity (PTI), which relies on the detection of conserved microbial signatures, termed Pathogen-Associated Molecular Patterns (PAMPs).
Flagellin 22 (flg22) is one of the most extensively studied PAMPs. It is a 22-amino acid peptide derived from the N-terminus of flagellin, the primary protein component of the bacterial flagellum[1][2]. Due to its conserved nature among a wide range of bacteria, flg22 serves as a reliable indicator of a potential microbial invasion, acting as a potent elicitor of defense responses in numerous plant species[1][3].
The "TFA" in "Flagellin 22 TFA" refers to trifluoroacetic acid. Commercially synthesized peptides like flg22 are often purified using high-performance liquid chromatography (HPLC) and are subsequently lyophilized as TFA salts. While trifluoroacetic acid is a persistent environmental substance that can accumulate in plants at high concentrations, in the context of flg22 elicitation experiments, it is considered a counter-ion from the chemical synthesis process and is not the active component that triggers the plant immune response[4][5][6]. The biological activity is attributed entirely to the flg22 peptide sequence.
This guide provides a comprehensive overview of the function of flg22 in plants, detailing the signaling cascade it initiates, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core pathways and workflows.
The Flg22 Signaling Pathway: From Perception to Defense
The perception of flg22 at the cell surface initiates a complex and rapid signaling cascade, culminating in a broad-spectrum defense response.
Perception at the Cell Surface
The primary receptor for flg22 in Arabidopsis thaliana is the plasma membrane-localized leucine-rich repeat receptor kinase (LRR-RK) known as FLAGELLIN-SENSING 2 (FLS2)[1][2]. The binding of apoplastic flg22 to the extracellular LRR domain of FLS2 induces an almost instantaneous heterodimerization with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor[7][8]. This ligand-induced complex formation is the critical first step, leading to the activation of their intracellular kinase domains through reciprocal transphosphorylation[8].
Early Signaling Events
Within minutes of FLS2-BAK1 complex formation, a series of rapid signaling events are triggered:
-
Reactive Oxygen Species (ROS) Burst: One of the earliest detectable responses is a rapid and transient production of ROS, primarily hydrogen peroxide, in the apoplast[1][7][9]. This oxidative burst is mediated by the NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D) and plays a crucial role in signaling and as a direct antimicrobial agent[8].
-
Calcium Ion Influx: Flg22 perception leads to a significant influx of calcium ions (Ca²⁺) from the apoplast into the cytosol[3][9]. These Ca²⁺ signatures act as a critical secondary messenger, activating various downstream components, including calcium-dependent protein kinases (CPKs).
-
MAP Kinase Activation: The FLS2-BAK1 complex activation leads to the phosphorylation and activation of a mitogen-activated protein kinase (MAPK) cascade[1][7]. This signaling module is essential for transducing the signal from the plasma membrane to the nucleus to regulate gene expression.
Downstream Defense Responses
The initial signaling events orchestrate a comprehensive suite of downstream defenses:
-
Transcriptional Reprogramming: A massive reprogramming of the plant's transcriptome occurs within 30 to 60 minutes of flg22 treatment[1][3]. This involves the upregulation of hundreds of "FLARE" (Flagellin Rapidly Elicited) genes, which include transcription factors, defense-related proteins like PR1 (Pathogenesis-Related 1), and enzymes involved in specialized metabolic pathways[1][10].
-
Phytohormone Biosynthesis: Flg22 treatment triggers the accumulation of key defense hormones, including salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET)[3][10]. These hormones work synergistically and antagonistically to fine-tune the immune response against different types of pathogens.
-
Stomatal Closure: To prevent further bacterial entry, plants rapidly close their stomatal pores upon flg22 perception, a process regulated by ROS and hormonal signaling[10][11].
-
Callose Deposition: As a physical barrier to pathogen ingress, callose (a β-1,3-glucan polymer) is deposited at the cell wall, particularly at the sites of potential infection. This response typically occurs several hours after the initial perception[9][10].
-
Systemic Signaling: The perception of flg22 in local tissues can induce systemic resistance in distal parts of the plant[10][12]. Evidence suggests that the flg22 peptide itself can be transported through the plant's vasculature, potentially acting as a long-distance signal[12][13][14].
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for experimental design.
Table 1: Typical Flg22 Concentrations in Plant Immunity Assays
| Assay Type | Plant System | Flg22 Concentration | Reference(s) |
|---|---|---|---|
| ROS Burst | Arabidopsis thaliana leaf discs | 100 nM | [15] |
| Gene Expression (qRT-PCR) | Arabidopsis thaliana seedlings | 1 µM | [3][16] |
| MAPK Activation | Arabidopsis thaliana seedlings | 10 µM | [1] |
| Medium Alkalinization | Arabidopsis thaliana cell culture | 100 nM | [1] |
| Stomatal Closure | Tomato (Solanum lycopersicum) | Not Specified | [10] |
| Long-distance Trafficking | Arabidopsis thaliana | 5 - 10 µM |[12] |
Table 2: Timeline of Key Flg22-Induced Responses in Arabidopsis thaliana
| Time After Elicitation | Response | Magnitude / Observation | Reference(s) |
|---|---|---|---|
| < 2 minutes | FLS2-BAK1 Complex Formation | Occurs within seconds | [7] |
| 2 - 10 minutes | ROS Burst | Peak luminescence in luminol-based assays | [15] |
| 5 - 15 minutes | MAPK Activation | Peak phosphorylation of MPK3/4/6 | [7] |
| < 30 minutes | Calcium Influx | Biphasic cytosolic Ca²⁺ peaks observed | [9] |
| 30 - 60 minutes | Gene Expression Changes | >3000 genes significantly up- or down-regulated | [1][3] |
| 1 - 2 hours | Ethylene Production | Significant increase in ET emission | [10] |
| 8 - 12 hours | Callose Deposition | Visible callose deposits at the cell wall | [10] |
| 24 hours | Salicylic Acid Accumulation | Significant increase in SA levels |[3][10] |
Table 3: Examples of Flg22-Induced Gene Expression Changes in Arabidopsis thaliana
| Gene Name | Function | Fold Change | Time Point | Reference(s) |
|---|---|---|---|---|
| FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) | Signaling | >10-fold | 4 hours | [16] |
| WRKY22 / WRKY29 | Transcription Factors | >5-fold | 30 minutes | [3] |
| ICS1 (ISOCHORISMATE SYNTHASE 1) | Salicylic Acid Biosynthesis | ~4-fold | 30 minutes (light-dependent) | [3] |
| PR1 (PATHOGENESIS-RELATED 1) | Defense Marker | Elevated | 24 hours | [10] |
| ERF1 (ETHYLENE RESPONSE FACTOR 1) | Ethylene Signaling | Elevated | 1 hour |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. The following are protocols for key experiments used to study flg22 function.
Protocol: Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the production of ROS in leaf tissue following flg22 elicitation.
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
Leaf discs (4-6 mm diameter)
-
96-well white microplate
-
Luminol (Sigma-Aldrich)
-
Horseradish peroxidase (HRP) (Sigma-Aldrich)
-
Flg22 peptide stock solution (100 µM)
-
Sterile water
-
Luminometer or plate reader with luminescence detection
Procedure:
-
Using a cork borer, excise leaf discs from healthy, fully expanded leaves.
-
Float the leaf discs, abaxial side down, in a 96-well plate with 200 µL of sterile water per well.
-
Incubate the plate overnight at room temperature in the dark to allow the tissue to recover from wounding.
-
On the day of the experiment, carefully replace the water with 100 µL of the reaction mix.
-
Reaction Mix: 17 µg/mL Luminol, 10 µg/mL HRP, and 100 nM flg22 in sterile water.
-
Control: For control wells, use a reaction mix without flg22.
-
-
Immediately place the 96-well plate into the luminometer.
-
Measure luminescence for each well with a 1-second integration time, taking readings every 2 minutes for a total duration of 60-90 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
(Protocol adapted from[15])
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the transcript levels of target genes in response to flg22.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old) grown on MS plates
-
Liquid MS medium
-
Flg22 peptide stock solution (1 mM)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target and reference genes (e.g., ACTIN2)
-
qRT-PCR instrument
Procedure:
-
Transfer seedlings from MS plates to a flask containing liquid MS medium and allow them to acclimate for 24 hours.
-
Add flg22 to the liquid medium to a final concentration of 1 µM. For the mock control, add an equivalent volume of sterile water.
-
Incubate for the desired time point (e.g., 30 minutes, 1 hour, 4 hours).
-
Harvest seedlings, blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
Extract total RNA from the frozen tissue using an RNA extraction kit, including an on-column DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a 96-well PCR plate using SYBR Green Master Mix, cDNA template, and forward/reverse primers for your gene of interest and a stable reference gene.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling program.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the mock-treated control.
(Protocol generalized from descriptions in[3][16])
Visualizations: Pathways and Workflows
Flg22 Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by flg22 perception in a plant cell.
Caption: Flg22 perception by FLS2/BAK1 activates ROS, Ca²⁺, and MAPK signaling, leading to defense responses.
Experimental Workflow: ROS Burst Assay
The following diagram outlines the key steps in performing a luminol-based ROS burst assay.
Caption: Workflow for measuring flg22-induced ROS burst from leaf preparation to data analysis.
Conclusion
Flagellin 22 TFA is an indispensable tool for research in plant molecular biology and pathology. The flg22 peptide is a powerful elicitor that activates a well-defined signaling cascade, providing a robust and reproducible system for studying the fundamental mechanisms of plant innate immunity. From the initial perception at the cell membrane by the FLS2/BAK1 receptor complex to the downstream activation of ROS, MAPK cascades, and transcriptional reprogramming, the flg22-induced response serves as a paradigm for PAMP-Triggered Immunity. Understanding this pathway not only illuminates how plants defend themselves but also offers valuable insights for developing strategies to enhance crop resilience against bacterial diseases.
References
- 1. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Proteomic identification of early salicylate- and flg22-responsive redox-sensitive proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transformation of flg22 perception into electrical signals decoded in vasculature leads to sieve tube blockage and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants [mdpi.com]
- 11. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. impact.ornl.gov [impact.ornl.gov]
- 14. Flagellin peptide flg22 gains access to long-distance trafficking in Arabidopsis via its receptor, FLS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
